1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine is a complex organic compound that combines the structural features of adamantane, pyridine, and piperazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with 4-[2-(pyridin-2-YL)ethyl]piperazine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantane-1-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products:
Oxidation: Adamantane-1-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety provides a rigid, hydrophobic framework that can interact with hydrophobic pockets in proteins, while the pyridine and piperazine rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid
- Adamantane-1-carboxylic acid benzyl-pyridin-2-yl-amide
- 2-(Pyridin-3-yl)ethan-1-one oxime ethers bearing adamantane moiety
Uniqueness: 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine is unique due to its combination of adamantane, pyridine, and piperazine moieties. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C22H31N3O |
---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-adamantyl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H31N3O/c26-21(22-14-17-11-18(15-22)13-19(12-17)16-22)25-9-7-24(8-10-25)6-4-20-3-1-2-5-23-20/h1-3,5,17-19H,4,6-16H2 |
InChI-Schlüssel |
VDQZLKXPPSQZEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.